![molecular formula C11H17N5 B1425739 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine CAS No. 1487769-83-4](/img/structure/B1425739.png)
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
Vue d'ensemble
Description
“3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolopyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is characterized by the presence of a triazolopyridazine core . This core is a pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique
Synthesis of Functionalized Compounds
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine has been used as a building block in the synthesis of various functionalized compounds. It's employed in creating intermediates in the synthesis of alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates, which are important in medicinal chemistry. This synthesis involves using 3-aminopyridazines and hydrazinopyridazines as precursors, leading to a range of derivatives like alanines, polyols, C-nucleosides, and terpenes (Svete, 2005).
Synthesis of Anti-Diabetic Drugs
This compound is crucial in synthesizing anti-diabetic medications. A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic drugs. These compounds showed strong inhibition potential and significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antiproliferative Activity
The compound has been used to synthesize derivatives that demonstrate antiproliferative activity. This includes the preparation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that have shown the ability to inhibit the proliferation of endothelial and tumor cells. This finding is significant for research in cancer therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Structural Analysis and Synthesis Techniques
The compound plays a role in structural analysis and novel synthesis techniques in medicinal chemistry. It has been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction, providing insights into its structural characteristics, which are crucial for drug development (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Preparation for Metabolic Studies
It has also been synthesized for metabolic studies. The compound labeled with carbon-14 and carbon-13 was synthesized for absorption and metabolism studies, indicating its utility in pharmacokinetics and drug development (May & Lanzilotti, 1984).
Other Applications
The compound is involved in various other synthetic pathways and has potential applications in diverse areas of medicinal chemistry. This includes its use in synthesizing triazolopiperazines, evaluating inhibitors of dipeptidyl peptidase IV, and synthesizing novel compounds with potential antiviral and anti-asthmatic activities (Kim et al., 2005).
Orientations Futures
The future directions for “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” could involve further exploration of its potential pharmacological activities, given the promising properties of similar compounds . More research is needed to fully understand its synthesis, mechanism of action, and safety profile.
Propriétés
IUPAC Name |
3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-7(2)9(6-12)11-14-13-10-5-4-8(3)15-16(10)11/h4-5,7,9H,6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDOKICZMJILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C(CN)C(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

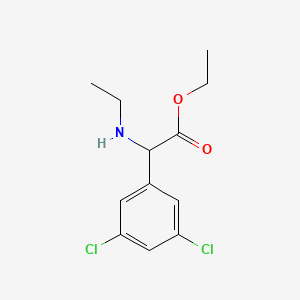
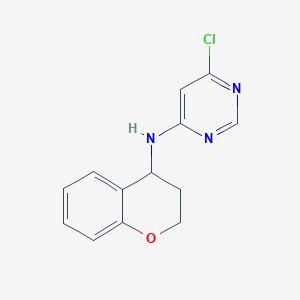
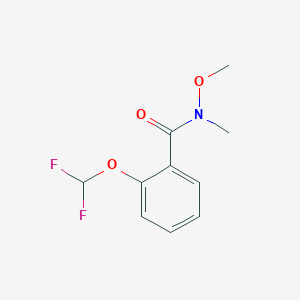
![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)
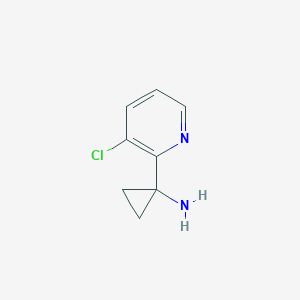
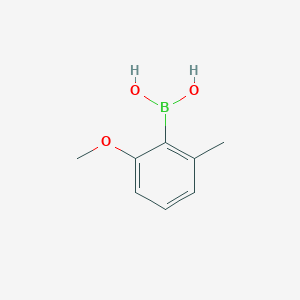


![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)